molecular formula C12H16O3 B13315182 2-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid

2-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid

Katalognummer: B13315182
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: ZYSNTCABTUJYEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes a methoxy group and a methyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid typically involves the reaction of 2-methoxy-5-methylphenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a reactant in various organic synthesis reactions, including coupling reactions and the preparation of selective inhibitors.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxy-5-methylphenylboronic acid
  • 2-Methoxy-5-methylbenzeneboronic acid
  • 2-Methoxy-5-methylphenylboranediol

Uniqueness

2-(2-Methoxy-5-methylphenyl)-2-methylpropanoic acid is unique due to its specific structural features, such as the presence of both methoxy and methyl groups on the phenyl ring.

Eigenschaften

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

2-(2-methoxy-5-methylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C12H16O3/c1-8-5-6-10(15-4)9(7-8)12(2,3)11(13)14/h5-7H,1-4H3,(H,13,14)

InChI-Schlüssel

ZYSNTCABTUJYEW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC)C(C)(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.